molecular formula C13H15ClO2 B601226 4-(4-Chlorophenyl)cyclohexanecarboxylic acid CAS No. 1346600-43-8

4-(4-Chlorophenyl)cyclohexanecarboxylic acid

Cat. No. B601226
M. Wt: 238.72
InChI Key:
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Description

4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a chemical compound with the molecular formula C13H15ClO2 . It is used as a reactant in the synthesis of novel hydrazone derivatives as antimicrobial agents .


Molecular Structure Analysis

The molecular structure of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid consists of a cyclohexane ring attached to a carboxylic acid group and a 4-chlorophenyl group . The average mass of the molecule is 238.710 Da .


Chemical Reactions Analysis

4-(4-Chlorophenyl)cyclohexanecarboxylic acid is known to be used as a reactant in the synthesis of novel hydrazone derivatives, which have antimicrobial properties .


Physical And Chemical Properties Analysis

4-(4-Chlorophenyl)cyclohexanecarboxylic acid is an off-white powder . It has a molecular weight of 238.71 . The compound’s SMILES string is OC(=O)C1CCC(CC1)c2ccc(Cl)cc2 .

Scientific Research Applications

Summary of the Application

The compound “4-(4-Chlorophenyl)cyclohexanecarboxylic acid” has been used in the field of crystallography to study its crystal structure .

Methods of Application or Experimental Procedures

The crystal structure of the compound was determined using X-ray diffraction techniques. The crystal was monoclinic with parameters a = 14.4696(7) Å, b = 9.5385(4) Å, c = 18.7042(11) Å, β = 112.619(2)°, V = 2383.0(2) ų .

Results or Outcomes

The study provided detailed information about the crystal structure of the compound, including atomic coordinates and displacement parameters .

2. Antimicrobial Agents

Summary of the Application

“4-(4-Chlorophenyl)cyclohexanecarboxylic acid” has been used as a reactant in the synthesis of novel hydrazone derivatives, which have been evaluated as potential antimicrobial agents .

Methods of Application or Experimental Procedures

The hydrazide-hydrazone derivatives were synthesized via the nucleophilic addition-elimination reaction of substituted acetophenones with 4-(4-chlorophenyl)cyclohexanecarbohydrazide .

Results or Outcomes

The synthesized 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives were evaluated for their in vitro antibacterial activity against Staphylococcus aureus and Staphylococcus pyogenes (gram positive bacteria) and Escherichia coli and Pseudomonas aeruginosa (gram negative bacteria). Some compounds exhibited good antibacterial activity with a zone of inhibition of 21-25 mm .

3. Impurity of Atovaquone

Summary of the Application

“4-(4-Chlorophenyl)cyclohexanecarboxylic Acid” is an impurity of Atovaquone , which is a hydroxynaphthoquinone derivative that inhibits mitochondrial electron transport and possesses antipneumocystic activity .

Methods of Application or Experimental Procedures

The compound is identified and quantified during the quality control process of Atovaquone production .

Results or Outcomes

The presence of this impurity can affect the efficacy and safety of Atovaquone .

4. Synthesis of Novel Hydrazone Derivatives

Summary of the Application

“4-(4-Chlorophenyl)cyclohexanecarboxylic Acid” is used as a reactant in the synthesis of novel hydrazone derivatives .

Methods of Application or Experimental Procedures

The compound is reacted with other reagents to form novel hydrazone derivatives .

Results or Outcomes

The novel hydrazone derivatives synthesized using this compound can have various applications, including as antimicrobial agents .

5. Quality Control of Atovaquone

Summary of the Application

“4-(4-Chlorophenyl)cyclohexanecarboxylic Acid” is identified as an impurity during the quality control process of Atovaquone production .

Methods of Application or Experimental Procedures

The compound is identified and quantified during the quality control process of Atovaquone production .

Results or Outcomes

The presence of this impurity can affect the efficacy and safety of Atovaquone .

6. Synthesis of Novel Hydrazone Derivatives

Summary of the Application

“4-(4-Chlorophenyl)cyclohexanecarboxylic Acid” is used as a reactant in the synthesis of novel hydrazone derivatives .

Methods of Application or Experimental Procedures

The compound is reacted with other reagents to form novel hydrazone derivatives .

Results or Outcomes

The novel hydrazone derivatives synthesized using this compound can have various applications, including as antimicrobial agents .

Safety And Hazards

When handling 4-(4-Chlorophenyl)cyclohexanecarboxylic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment is recommended .

properties

IUPAC Name

4-(4-chlorophenyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h5-9,11H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXDIEYTMQYWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80964358
Record name trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)cyclohexanecarboxylic acid

CAS RN

95233-37-7, 49708-81-8
Record name 4-(4-Chlorophenyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95233-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-, trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.191
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Reduce a solution of the product of STEP 2 (1.36 g) in EtOAc (50 mL) over 10% Pd/C under H2 (50 psi) for 14 h. Filter the catalyst and concentrate the solution to give the title compound (1.36 g).
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Citations

For This Compound
25
Citations
G Venkatasatyanarayana, VL Rao, E Laxminarayana… - 2016 - nopr.niscpr.res.in
Encouraged by the various biological activities associated with hydrazone derivatives, the present paper describes the synthesis, characterization and antimicrobial evaluation of (E)-4-(…
Number of citations: 9 nopr.niscpr.res.in
H Britton, D Catterick, AN Dwyer… - … Process Research & …, 2012 - ACS Publications
The discovery and development of an efficient and more sustainable manufacturing route to the anti-pneumocystic agent atovaquone (2-((1R,4R)-4-(4-chlorophenyl)cyclohexyl)-3-…
Number of citations: 24 pubs.acs.org
SS Saralaya, S Kanakamajalu… - Mapana Journal of …, 2022 - researchgate.net
In the present work, studies were conducted towards the synthesis of 2-[trans-4-(4-chlorophenyl) cyclohexyl]-3-hydroxy-1, 4-naphthoquinone 5 with systematic reaction and …
Number of citations: 1 www.researchgate.net
SS SANJAY - researchgate.net
Present work reports a novel and commercially viable method for the synthesis of 2-chloro-3-[trans-4-(4-chlorophenyl) cyclohexyl]-1, 4-naphthoquinone 1 (an intermediate of popular …
Number of citations: 0 www.researchgate.net
CJ Du, ZD Wang, XK Wang, Y Zeng - Zeitschrift für Kristallographie …, 2020 - degruyter.com
C 13 H 15 ClO 2 , monoclinic, P2 1 /n (no. 14), a = 14.4696(7) Å, b = 9.5385(4) Å, c = 18.7042(11) Å, β = 112.619(2), V = 2383.0(2) Å 3 , Z = 8, R gt (F) = 0.0414, wR ref (F 2 ) = 0.1090, T …
Number of citations: 2 www.degruyter.com
MWJ Urquhart, B Bardsley, AJ Edwards… - Regulatory Toxicology …, 2018 - Elsevier
The mutagenic-impurity control strategy for a second generation manufacturing route to the non-mutagenic antipneumocystic agent atovaquone (2-((1R,4R)-4-(4-chlorophenyl)…
Number of citations: 8 www.sciencedirect.com
Ł Popiołek - Medicinal Chemistry Research, 2017 - Springer
Hydrazide–hydrazone derivatives are present in many bioactive molecules and display a wide variety of biological activities, such as antibacterial, antitubercular, antifungal, anticancer, …
Number of citations: 223 link.springer.com
Q Cui, CM Huntley, RP Lemieux - Journal of Materials Chemistry, 2009 - pubs.rsc.org
Chiral perturbations exerted by the dopants 6,6′-diheptyloxy-2,2′-spirobiindan-1,1′-dione (2) and 6,6′-diheptoyloxy-2,2′-spirobiindan-1,1′-dione (4) in the SmC phase of the …
Number of citations: 6 pubs.rsc.org
P Claes - 2013 - biblio.ugent.be
The experiments performed in this PhD thesis aim at the development of new entries into the synthesis of heterocyclic quinones and the development of new quinone leads active …
Number of citations: 1 biblio.ugent.be
MU Reddy, MCS Reddy - World Journal …, 2017 - wjpr.s3.ap-south-1.amazonaws.com
Hydrazide–hydrazone derivatives are present in many bioactive molecules and display a wide variety of biological activities, such as antibacterial, antitubercular, antifungal, anticancer, …
Number of citations: 2 wjpr.s3.ap-south-1.amazonaws.com

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